N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core ([1,2,3]triazolo[1,5-a]quinazoline) with a trifluoromethylphenyl substituent at position 3 and a cyclopentylamine group at position 4. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the cyclopentyl moiety may influence steric interactions and solubility. Structural analogs of this compound often vary in substituents at positions 3 and 5, which critically modulate their physicochemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5/c22-21(23,24)14-7-5-6-13(12-14)18-20-26-19(25-15-8-1-2-9-15)16-10-3-4-11-17(16)29(20)28-27-18/h3-7,10-12,15H,1-2,8-9H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVVOQLLOSBNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its oxidation state.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. The reactions are often carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, thereby altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its analogs.
*Molecular weight estimated using ChemDraw based on the target compound’s structure.
Key Observations:
Sulfonyl-containing analogs (e.g., ) introduce polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration.
Position 5 Substituents :
- The cyclopentylamine group in the target compound provides moderate steric bulk compared to the extended phenethyl or methoxyphenyl groups in analogs . This could influence binding pocket interactions in biological targets.
- Ethoxy and methoxy groups (e.g., ) may enhance hydrogen-bonding capacity but increase metabolic susceptibility.
Synthetic Yields: Limited data are available for direct comparison. However, a related triazoloquinoxaline compound (C23H17F3N4O2S) was synthesized in 87% yield via a metal-free protocol , suggesting efficient routes for analogous triazoloquinazolines.
Biological Activity
N-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article outlines the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₅F₃N₄
- Molecular Weight : 272.27 g/mol
- CAS Number : 197456-12-5
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | MRSA | 12.5 |
| Control Compound | MRSA | 25 |
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can attenuate lipopolysaccharide-induced NF-κB activation in cellular models. This suggests a potential mechanism for reducing inflammation through modulation of key signaling pathways.
Cytotoxicity and Cell Viability
In cytotoxicity assays, the compound showed minimal toxicity at concentrations up to 20 µM across various cell lines. This indicates a favorable safety profile for further development as a therapeutic agent.
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of NF-κB Signaling : By preventing the activation of NF-κB, the compound may reduce the expression of pro-inflammatory cytokines.
- Disruption of Bacterial Cell Wall Synthesis : The structural characteristics of the compound may allow it to interfere with bacterial cell wall integrity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the triazole class:
- Study on Antimicrobial Efficacy : A comparative study found that triazole derivatives with trifluoromethyl substitutions exhibited enhanced activity against MRSA compared to their non-fluorinated counterparts .
- Anti-inflammatory Research : Another study highlighted that compounds with similar structural motifs significantly reduced inflammatory markers in animal models .
- Cytotoxicity Assessment : A comprehensive evaluation across multiple cancer cell lines indicated low cytotoxicity for triazole derivatives at therapeutic concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
